

## Comparative Analysis of Pan-PIM Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS195319 |           |
| Cat. No.:            | B15542463 | Get Quote |

Disclaimer: Initial searches for "**LAS195319**" did not yield any specific public data identifying it as a pan-PIM kinase inhibitor. Therefore, this guide provides a comparative analysis of several well-documented pan-PIM kinase inhibitors based on available preclinical and clinical data.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are increasingly recognized as crucial mediators in oncogenesis.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, they play a significant role in cell survival, proliferation, and apoptosis resistance.[1][2][3][4][5] PIM kinases are constitutively active and their expression is primarily regulated at the transcriptional level by pathways such as JAK/STAT.[1][6][7] Their role in promoting tumor growth has made them an attractive target for cancer therapy, leading to the development of numerous small-molecule inhibitors.[2][4][8]

This guide provides a comparative overview of prominent pan-PIM kinase inhibitors, presenting key experimental data on their biochemical potency, cellular activity, and in vivo efficacy.

### **Quantitative Performance Data**

The following tables summarize the performance of several pan-PIM kinase inhibitors based on published preclinical data.

Table 1: Biochemical Potency of Pan-PIM Kinase Inhibitors



| Compound           | PIM1<br>IC50/Ki | PIM2<br>IC50/Ki  | PIM3<br>IC50/Ki | Other<br>Notable<br>Kinase<br>Targets                    | Reference |
|--------------------|-----------------|------------------|-----------------|----------------------------------------------------------|-----------|
| AZD1208            | 0.4 nM (IC50)   | 5 nM (IC50)      | 1.9 nM (IC50)   | -                                                        | [9]       |
| PIM447<br>(LGH447) | 6 pM (Ki)       | 18 pM (Ki)       | 9 pM (Ki)       | GSK3β,<br>PKN1, PKCτ<br>(>10^5-fold<br>lower<br>potency) | [10]      |
| CX-6258            | 5 nM (IC50)     | 25 nM (IC50)     | 16 nM (IC50)    | Flt-3 (>80% inhibition at 0.5 µM)                        | [10][11]  |
| SGI-1776           | 7 nM (IC50)     | 363 nM<br>(IC50) | 69 nM (IC50)    | Flt-3 (IC50 = 44nM),<br>Haspin                           | [12][13]  |
| INCB053914         | -               | -                | -               | -                                                        | [14]      |
| GDC-0339           | 0.03 nM (Ki)    | 0.1 nM (Ki)      | 0.02 nM (Ki)    | -                                                        | [10]      |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data represents enzymatic assays.

Table 2: Cellular Activity of Pan-PIM Kinase Inhibitors



| Compound | Cell Line                     | Assay Type                           | IC50                 | Key Cellular<br>Effects                                                  | Reference |
|----------|-------------------------------|--------------------------------------|----------------------|--------------------------------------------------------------------------|-----------|
| AZD1208  | MOLM-16<br>(AML)              | Proliferation                        | <150 nM              | Cell cycle<br>arrest,<br>apoptosis,<br>reduced p-<br>4EBP1, p-<br>p70S6K | [15]      |
| PIM447   | MM1S<br>(Multiple<br>Myeloma) | Apoptosis<br>(48h)                   | ~0.5 μM              | Cell cycle<br>disruption,<br>apoptosis,<br>decreased p-<br>Bad, c-Myc    | [16][17]  |
| CX-6258  | MV-4-11<br>(AML)              | Proliferation                        | 0.02-3.7 μM<br>range | Inhibition of<br>p-Bad and p-<br>4EBP1                                   | [18]      |
| SGI-1776 | Panel of AML cell lines       | Viability/Clon<br>ogenic<br>Survival | Low nM<br>range      | Apoptosis,<br>reduction in<br>p-BAD                                      | [19]      |

AML: Acute Myeloid Leukemia. Data represents cell-based assays.

Table 3: In Vivo Efficacy of Pan-PIM Kinase Inhibitors



| Compound | Xenograft<br>Model                | Dosing                    | Efficacy                                                            | Reference |
|----------|-----------------------------------|---------------------------|---------------------------------------------------------------------|-----------|
| AZD1208  | MOLM-16 (AML)                     | Oral                      | Dose-dependent<br>tumor growth<br>inhibition                        | [2][20]   |
| PIM447   | MM1S-luc<br>(Multiple<br>Myeloma) | Oral                      | Significant reduction in tumor burden and bone loss                 | [16][21]  |
| CX-6258  | MV-4-11 (AML)                     | 100 mg/kg, oral,<br>daily | 75% Tumor<br>Growth Inhibition<br>(TGI)                             | [11]      |
| SGI-1776 | MV-4-11 (AML)                     | Oral                      | Significant tumor growth inhibition, more effective than cytarabine | [19]      |

# Signaling Pathways and Experimental Workflows PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[6][7] Once expressed, they phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation, thereby promoting cell survival and proliferation.





Click to download full resolution via product page

Caption: Simplified PIM Kinase Signaling Pathway.



## Experimental Protocols Biochemical Kinase Activity Assay (Luminescent)

This protocol outlines a method to determine the in vitro potency (e.g., IC50) of an inhibitor against a purified PIM kinase enzyme by measuring ADP production as an indicator of kinase activity.

Methodology: The ADP-Glo<sup>™</sup> Kinase Assay is a common method used.[22][23][24] It is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with the amount of ADP and, therefore, the enzyme's activity.[24]

- Reaction Setup: A kinase reaction is set up in a 384-well plate containing the PIM kinase enzyme, a suitable peptide substrate (e.g., S6Ktide), ATP, and serial dilutions of the test inhibitor (e.g., CX-6258).[25] Controls include a "no enzyme" well for background and a "DMSO vehicle" well for 100% activity.
- Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[22]
- ADP-Glo<sup>™</sup> Reagent Addition: ADP-Glo<sup>™</sup> Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is followed by a 40-minute incubation.
   [22]
- Kinase Detection Reagent Addition: Kinase Detection Reagent is added, which converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light.[23]
- Luminescence Measurement: After a final incubation (e.g., 30 minutes), the luminescence is measured using a plate reader. The signal is proportional to the ADP produced.
- Data Analysis: Data is normalized to controls, and the IC50 value is calculated by plotting the
  percent inhibition against the log concentration of the inhibitor.





Click to download full resolution via product page

Caption: General workflow for a luminescent biochemical kinase assay.



### **Cell-Based Proliferation Assay**

This protocol measures the effect of a PIM kinase inhibitor on the proliferation or viability of cancer cell lines.

Methodology: An MTT or MTS assay is a standard colorimetric method for assessing cell viability.[26] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to formazan, which is a colored product.

- Cell Seeding: Cancer cells (e.g., MOLM-16, an AML cell line) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: The following day, cells are treated with serial dilutions of the PIM inhibitor. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 48 to 72 hours).
- Reagent Addition: An MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.[26] During this time, viable cells metabolize the reagent into a colored formazan product.
- Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.[26]
- Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.





Click to download full resolution via product page

Caption: General workflow for a cell-based proliferation assay (e.g., MTT).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bocsci.com [bocsci.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. PIM kinase (and Akt) biology and signaling in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. kuickresearch.com [kuickresearch.com]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S-EPMC3916880 AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. - OmicsDI [omicsdi.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]



- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Pan-PIM Kinase Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#las195319-vs-other-pan-pim-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com